1-(2-Chlorocyclohex-2-en-1-yl)piperidine
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Overview
Description
1-(2-Chlorocyclohex-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. It is characterized by a piperidine ring attached to a chlorocyclohexene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorocyclohex-2-en-1-yl)piperidine typically involves the reaction of piperidine with 2-chlorocyclohex-2-en-1-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorocyclohex-2-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of substituted piperidines .
Scientific Research Applications
1-(2-Chlorocyclohex-2-en-1-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorocyclohex-2-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine that serves as a precursor to many derivatives.
Piperine: An alkaloid found in black pepper with various biological activities.
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Uniqueness
1-(2-Chlorocyclohex-2-en-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
205759-04-2 |
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Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
1-(2-chlorocyclohex-2-en-1-yl)piperidine |
InChI |
InChI=1S/C11H18ClN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h6,11H,1-5,7-9H2 |
InChI Key |
OSGLYKSIFBUGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCCC=C2Cl |
Origin of Product |
United States |
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